molecular formula C24H36O2 B1235011 Tetracosahexaenoic acid CAS No. 81247-23-6

Tetracosahexaenoic acid

Cat. No.: B1235011
CAS No.: 81247-23-6
M. Wt: 356.5 g/mol
InChI Key: YHGJECVSSKXFCJ-KUBAVDMBSA-N
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Description

6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid is a polyunsaturated fatty acid with a molecular formula of C24H36O2. It is characterized by the presence of six double bonds in the cis configuration, which contributes to its unique chemical properties. This compound is part of the omega-3 fatty acid family and is known for its potential health benefits and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from commercially available precursors, involving multiple steps of elongation and desaturation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as the use of genetically modified microorganisms or algae that can produce high yields of polyunsaturated fatty acids. These methods are more sustainable and cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, leading to various physiological effects. Additionally, it can be metabolized into bioactive lipid mediators that play roles in inflammation and other cellular processes .

Comparison with Similar Compounds

  • 6(Z),9(Z),12(Z),15(Z),18(Z)-Tetracosapentaenoic Acid
  • 6(Z),9(Z),12(Z),15(Z)-Hexadecatetraenoic Acid
  • 9(Z),12(Z),15(Z)-Octadecatrienoic Acid

Comparison: 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid is unique due to its six double bonds, which confer distinct chemical and biological properties compared to other polyunsaturated fatty acids. Its longer carbon chain and higher degree of unsaturation make it more effective in modulating membrane fluidity and producing bioactive lipid mediators .

Properties

IUPAC Name

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGJECVSSKXFCJ-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318739
Record name Nisinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetracosahexaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68378-49-4, 81247-23-6
Record name C24:6n-3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68378-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nisinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nisinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NISINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetracosahexaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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